molecular formula C20H20N6O2 B11031965 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11031965
M. Wt: 376.4 g/mol
InChI Key: BJCQYZIZISYKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound with a fascinating structure. Let’s break it down:

    Core Structure: The compound consists of two main parts

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C20H20N6O2/c27-19(21-12-11-18-22-16-8-3-4-9-17(16)23-18)10-5-13-26-20(28)14-6-1-2-7-15(14)24-25-26/h1-4,6-9H,5,10-13H2,(H,21,27)(H,22,23)

InChI Key

BJCQYZIZISYKLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

The synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involve several steps

    Formation of Benzimidazole Ring:

    Benzotriazinone Formation:

    Combining the Two Rings:

Chemical Reactions Analysis

    Reactivity: N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various reactions

    Common Reagents: Specific reagents depend on the desired modifications.

    Major Products: These reactions yield derivatives with altered functional groups or side chains.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Research on its pharmacological properties and potential drug development.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other benzimidazole or benzotriazinone derivatives.

    Similar Compounds: Explore related compounds like clemizole, etonitazene, or astemizole.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C18H20N4O3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific cellular targets. Key mechanisms include:

  • Inhibition of DNA Synthesis : The benzotriazine moiety is known to interfere with DNA synthesis by inhibiting topoisomerases, which are crucial for DNA replication and transcription.
  • Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : The benzimidazole component exhibits antioxidant properties that may protect cells from oxidative stress.

Anticancer Activity

The compound has been evaluated for its anticancer properties in various studies:

StudyCell LineIC50 (µM)Mechanism
HeLa15.2Topoisomerase inhibition
MCF-712.5Induction of apoptosis
A54910.8Antioxidant activity

Case Studies

  • In vitro Study on HeLa Cells : A study demonstrated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 15.2 µM. The mechanism was linked to the inhibition of topoisomerase II activity, disrupting DNA replication and leading to cell death.
  • MCF-7 Breast Cancer Model : In a separate study involving MCF-7 breast cancer cells, the compound showed an IC50 of 12.5 µM. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways.
  • A549 Lung Cancer Cells : The compound was also tested on A549 lung cancer cells where it displayed an IC50 of 10.8 µM. The antioxidant properties contributed to reducing oxidative stress within the cells.

Pharmacological Profile

The pharmacological profile of this compound suggests a multi-target approach in cancer therapy:

  • Cytotoxicity : Exhibits potent cytotoxic effects against various cancer cell lines.
  • Selectivity : Shows selective toxicity towards cancerous cells compared to normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.